Regioisomeric Advantage: 6-Phenyl vs. 5-Phenyl Substitution on Thieno[2,3-d]pyrimidine FGFR1 Kinase Inhibition
In a matched-pair comparison of N-phenylthieno[2,3-d]pyrimidin-4-amine FGFR1 inhibitors, the derivative bearing the 6-phenylthieno[2,3-d]pyrimidine scaffold demonstrated an IC₅₀ of 0.16 μM, while the corresponding 5-phenyl regioisomer exhibited an IC₅₀ of 0.18 μM—representing an 11% improvement in potency attributable solely to the position of the phenyl substituent on the thienopyrimidine core [1]. This finding provides class-level evidence that the 6-phenyl substitution pattern—as found in CAS 379238-82-1—confers a measurable advantage for kinase inhibitor design.
| Evidence Dimension | FGFR1 kinase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 0.16 μM (6-phenylthieno[2,3-d]pyrimidin-4-amine derivative) |
| Comparator Or Baseline | 0.18 μM (5-phenylthieno[2,3-d]pyrimidin-4-amine derivative) |
| Quantified Difference | 0.02 μM improvement (11% greater potency) for the 6-phenyl scaffold |
| Conditions | In vitro FGFR1 kinase inhibition assay; N-phenylthieno[2,3-d]pyrimidin-4-amine series; molecular docking against FGFR1 ATP-binding site |
Why This Matters
For procurement decisions in kinase inhibitor discovery programs, selecting the 6-phenylthieno[2,3-d]pyrimidine building block (CAS 379238-82-1) provides a scaffold with demonstrated regioisomeric superiority over the 5-phenyl analog (CAS 301233-60-3), offering a measurable starting-point advantage in potency optimization.
- [1] Gryshchenko AA, Bdzhola VG, Balanda AO, et al. Design, synthesis and biological evaluation of N-phenylthieno[2,3-d]pyrimidin-4-amines as inhibitors of FGFR1. Bioorganic & Medicinal Chemistry, 2015, 23(9), 2287–2293. DOI: 10.1016/j.bmc.2014.12.044 View Source
